molecular formula C15H13ClN4O2S B5379614 4-chloro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide

4-chloro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide

Cat. No. B5379614
M. Wt: 348.8 g/mol
InChI Key: CFZRSYLLORHFFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as CTB or CTB-S. CTB is a sulfonamide derivative that contains a triazole ring, which has been shown to have various biological activities.

Mechanism of Action

The mechanism of action of CTB is not fully understood, but it is believed to be mediated through the inhibition of certain enzymes and receptors. CTB has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in cells. CTB has also been shown to bind to and inhibit the activity of certain kinases, which are involved in cellular signaling pathways.
Biochemical and Physiological Effects
CTB has been shown to have various biochemical and physiological effects. In vitro studies have shown that CTB can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CTB has also been shown to have anti-inflammatory and anti-oxidant effects, which may be mediated through the inhibition of certain enzymes and pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of using CTB in lab experiments is its high purity and stability. CTB is also relatively easy to synthesize, making it accessible for researchers. However, one limitation of CTB is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of CTB. One area of interest is in the development of CTB-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is in the exploration of the mechanism of action of CTB and the identification of its molecular targets. Additionally, the synthesis of CTB derivatives with improved properties and reduced toxicity is an area of ongoing research.
Conclusion
In conclusion, CTB is a chemical compound that has potential applications in various fields of scientific research. The synthesis method of CTB involves a multistep process, and the compound has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant properties. CTB has several advantages and limitations for lab experiments, and future directions for research include the development of CTB-based drugs and the exploration of its mechanism of action.

Synthesis Methods

CTB can be synthesized using a multistep process involving the reaction of 4-chlorobenzenesulfonyl chloride with 3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline in the presence of a base. The resulting product is purified using column chromatography to obtain CTB in high yield and purity.

Scientific Research Applications

CTB has been shown to have potential applications in various fields of scientific research. One of the primary areas of interest is in cancer research, where CTB has been shown to inhibit the growth of cancer cells in vitro. CTB has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

4-chloro-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2S/c1-20-10-17-18-15(20)11-3-2-4-13(9-11)19-23(21,22)14-7-5-12(16)6-8-14/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZRSYLLORHFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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